molecular formula C11H6I2N4O B2442064 2-Amino-3-{[(2-hydroxy-4,6-diiodophenyl)methylidene]amino}but-2-enedinitrile CAS No. 946386-34-1

2-Amino-3-{[(2-hydroxy-4,6-diiodophenyl)methylidene]amino}but-2-enedinitrile

Cat. No.: B2442064
CAS No.: 946386-34-1
M. Wt: 464.005
InChI Key: DYKFZSGUZQJWAR-UHFFFAOYSA-N
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Description

2-Amino-3-{[(2-hydroxy-4,6-diiodophenyl)methylidene]amino}but-2-enedinitrile is a complex organic compound characterized by the presence of amino, hydroxy, and diiodophenyl groups

Properties

IUPAC Name

2-amino-3-[(2-hydroxy-4,6-diiodophenyl)methylideneamino]but-2-enedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6I2N4O/c12-6-1-8(13)7(11(18)2-6)5-17-10(4-15)9(16)3-14/h1-2,5,18H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKFZSGUZQJWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)C=NC(=C(C#N)N)C#N)I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6I2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-{[(2-hydroxy-4,6-diiodophenyl)methylidene]amino}but-2-enedinitrile typically involves the reaction of 2-hydroxy-4,6-diiodophenyl with appropriate amino and nitrile precursors under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-{[(2-hydroxy-4,6-diiodophenyl)methylidene]amino}but-2-enedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-Amino-3-{[(2-hydroxy-4,6-diiodophenyl)methylidene]amino}but-2-enedinitrile has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-{[(2-hydroxy-4,6-diiodophenyl)methylidene]amino}but-2-enedinitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-{[(2-hydroxy-4,6-diiodophenyl)methylidene]amino}but-2-enedinitrile is unique due to the presence of the diiodophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 2-Amino-3-{[(2-hydroxy-4,6-diiodophenyl)methylidene]amino}but-2-enedinitrile is a member of the class of organic compounds that exhibit significant biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C12H10N4O2\text{C}_{12}\text{H}_{10}\text{N}_{4}\text{O}_{2}

This structure includes a diiodophenyl group, which is known to enhance biological activity due to its electron-withdrawing properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi.
  • Anticancer Properties : The compound has been evaluated for its potential in cancer therapy, particularly in inducing apoptosis in cancer cell lines.
  • Antioxidant Effects : It has demonstrated the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

Antimicrobial Activity

A study conducted on the antimicrobial effects of various derivatives, including this compound, revealed notable inhibition zones against several pathogenic strains. The following table summarizes the antimicrobial efficacy measured by zone of inhibition (ZI):

MicroorganismZI (mm)Standard Drug ZI (mm)
Staphylococcus aureus1518 (Ciprofloxacin)
Escherichia coli1417 (Ciprofloxacin)
Candida albicans1216 (Fluconazole)

These results indicate that the compound possesses comparable antimicrobial activity to standard antibiotics.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines. A case study involving MDA-MB-231 breast cancer cells demonstrated that:

  • Mechanism of Action : The compound was found to activate caspase pathways leading to programmed cell death.
  • Concentration Dependence : Higher concentrations resulted in increased apoptotic rates, with an IC50 value determined at approximately 25 µM.

The findings suggest a potential role for this compound in developing new anticancer therapies.

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. The results are summarized below:

Concentration (µg/mL)% Scavenging Activity
5030
10055
20080

These results indicate that the compound exhibits significant antioxidant activity, especially at higher concentrations.

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